

5-bromo-N,N-dimethylpyridin-2-amine physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-bromo-N,N-dimethylpyridin-2-amine

Cat. No.: B1275586

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **5-bromo-N,N-dimethylpyridin-2-amine**

Authored by: A Senior Application Scientist Introduction

5-bromo-N,N-dimethylpyridin-2-amine is a halogenated pyridine derivative that serves as a critical building block in organic synthesis and medicinal chemistry. The pyridine scaffold is a privileged structure, frequently appearing in approved pharmaceuticals.^[1] The presence of a bromine atom at the 5-position provides a versatile handle for a variety of cross-coupling reactions, while the dimethylamino group at the 2-position modulates the electronic properties and basicity of the pyridine ring. This guide offers a comprehensive overview of the core physical properties, analytical characterization, and handling considerations for this compound, tailored for researchers and professionals in drug development.

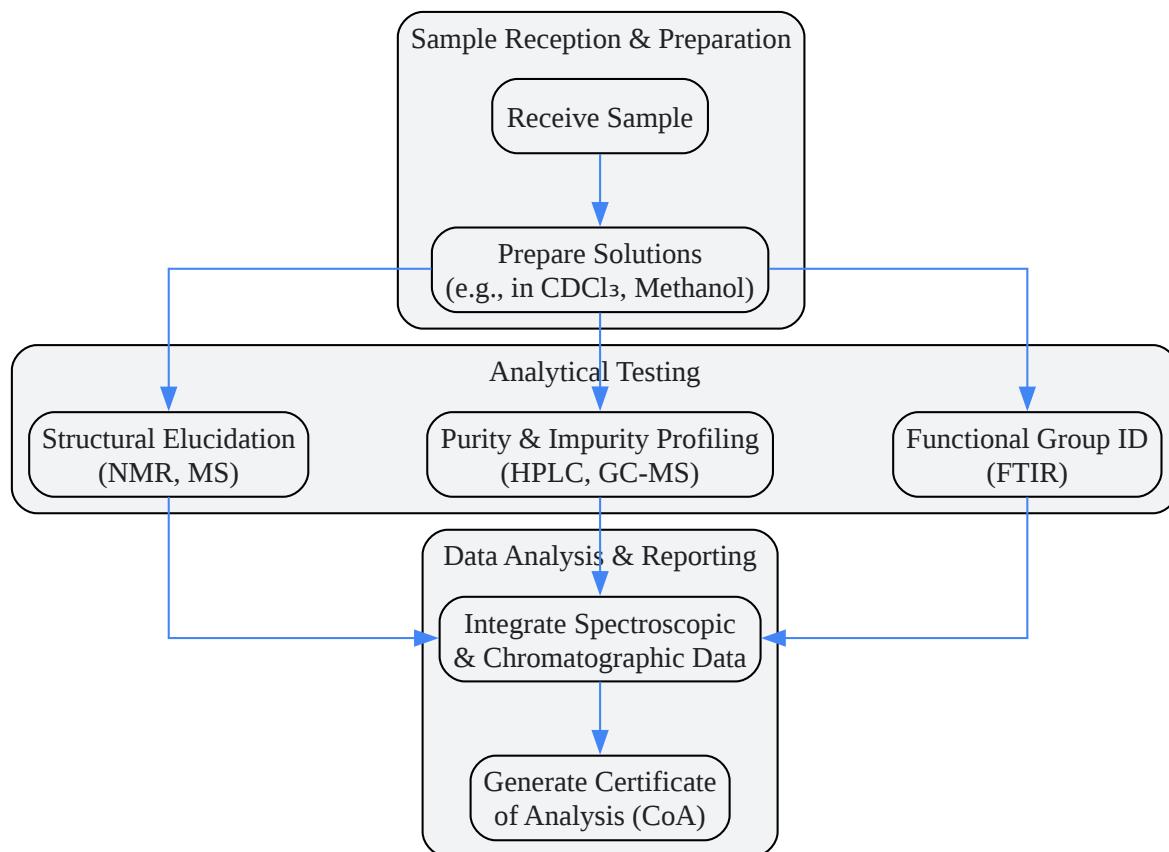
Chemical Identity and Molecular Structure

Correctly identifying a chemical entity is the foundational step in any scientific endeavor. **5-bromo-N,N-dimethylpyridin-2-amine** is cataloged under several identifiers across chemical databases.

Identifier	Value	Source
IUPAC Name	5-bromo-N,N-dimethylpyridin-2-amine	[2]
CAS Number	26163-07-5	[2] [3]
Molecular Formula	C ₇ H ₉ BrN ₂	[2]
Synonyms	5-Bromo-2-(dimethylamino)pyridine, N-(5-bromo-2-pyridinyl)-N,N-dimethylamine	[2]
InChI	1S/C7H9BrN2/c1-10(2)7-4-3-6(8)5-9-7/h3-5H,1-2H3	[2] [3]
InChIKey	XIMCGXXYEMOWQP-UHFFFAOYSA-N	[2] [3]
SMILES	CN(C)C1=NC=C(C=C1)Br	[2]

Physicochemical Properties

The physical state and solubility of a compound dictate its handling, storage, and reaction conditions. **5-bromo-N,N-dimethylpyridin-2-amine** is a solid at room temperature with a defined melting point range.[\[3\]](#)


Property	Value	Source
Molecular Weight	201.06 g/mol	[2]
Physical Form	Solid	[3]
Melting Point	41-44 °C	[3]
Boiling Point	253.5 °C at 760 mmHg	[3]
Purity	Typically ≥97%	[3]
Storage Temperature	Room temperature	[3]

Spectroscopic and Analytical Characterization

Confirming the identity and purity of **5-bromo-N,N-dimethylpyridin-2-amine** requires a suite of analytical techniques. While specific spectra for this exact compound are not always publicly available, its structure allows for predictable characterization.

Conceptual Analytical Workflow

The following workflow outlines a standard procedure for the comprehensive analysis of a research chemical like **5-bromo-N,N-dimethylpyridin-2-amine**. This ensures both structural confirmation and purity assessment, which are critical for its application in sensitive fields like drug discovery.

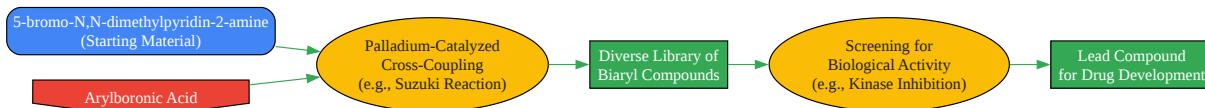
[Click to download full resolution via product page](#)

Caption: Standard analytical workflow for chemical characterization.

Expected Spectroscopic Signatures

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR is expected to show signals corresponding to the aromatic protons on the pyridine ring and the two methyl groups of the dimethylamino moiety. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing bromine atom.
- Mass Spectrometry (MS): The mass spectrum should exhibit a characteristic molecular ion peak cluster for a compound containing one bromine atom (isotopes ^{79}Br and ^{81}Br in nearly equal abundance).[4] A GC-MS spectrum is available in the PubChem database for reference.[2]
- Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for C-H bonds (aromatic and aliphatic), C=N and C=C stretching vibrations of the pyridine ring, and C-N stretching vibrations.

Experimental Protocol: Purity Determination by HPLC


This protocol is a representative method for assessing the purity of pyridine derivatives and can be adapted for **5-bromo-N,N-dimethylpyridin-2-amine**.[5]

- Instrumentation: Utilize an HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase: Prepare a gradient of Acetonitrile (Solvent A) and Water with 0.1% Formic Acid (Solvent B).
 - 0-2 min: 10% A
 - 2-15 min: Ramp from 10% to 90% A
 - 15-18 min: Hold at 90% A
 - 18-20 min: Return to 10% A

- Flow Rate: Maintain a constant flow rate of 1.0 mL/min.
- Column Temperature: Set the column oven to 30 °C.
- Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 1 mg/mL.
- Injection & Detection: Inject 10 µL of the sample and monitor the chromatogram at a suitable wavelength (e.g., 254 nm). Purity is determined by the area percentage of the main peak.

Role in Synthesis and Drug Discovery

The true value of **5-bromo-N,N-dimethylpyridin-2-amine** lies in its utility as a versatile intermediate. The bromine atom is a key functional group for introducing molecular diversity through metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[6][7]

[Click to download full resolution via product page](#)

Caption: Role as an intermediate in drug discovery.

This strategic functionalization is crucial in medicinal chemistry for developing libraries of compounds that can be screened for therapeutic activity.[7] For instance, the aminopyridine core is a well-established scaffold for developing kinase inhibitors, which are vital in oncology and inflammation research.[1]

Safety and Handling

Proper handling of any chemical reagent is paramount to ensure laboratory safety. **5-bromo-N,N-dimethylpyridin-2-amine** is classified as harmful and requires appropriate personal protective equipment (PPE) and engineering controls.

Safety Aspect	Information and Precautionary Statements	Source(s)
Signal Word	Warning	[3]
Pictograms	GHS07 (Exclamation Mark)	[3]
Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	[3] [8]
Handling	Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling. Use only outdoors or in a well-ventilated area.	[8] [9]
Storage	Store at room temperature in a dry, well-ventilated place. Keep container tightly closed.	[3] [9]
Disposal	Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.	[8]

Conclusion

5-bromo-N,N-dimethylpyridin-2-amine is a valuable and versatile chemical intermediate with well-defined physical properties. Its utility in medicinal chemistry, particularly as a precursor for complex molecular architectures via cross-coupling reactions, makes it a compound of significant interest to researchers in drug discovery. A thorough understanding of its properties, analytical profile, and safety precautions is essential for its effective and safe application in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [benchchem.com](#) [benchchem.com]
- 2. 5-bromo-N,N-dimethylpyridin-2-amine | C7H9BrN2 | CID 3803041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Bromo-N,N-dimethylpyridin-2-amine | 26163-07-5 [sigmaaldrich.com]
- 4. [benchchem.com](#) [benchchem.com]
- 5. [benchchem.com](#) [benchchem.com]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 7. [benchchem.com](#) [benchchem.com]
- 8. [fishersci.com](#) [fishersci.com]
- 9. [fishersci.com](#) [fishersci.com]
- To cite this document: BenchChem. [5-bromo-N,N-dimethylpyridin-2-amine physical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1275586#5-bromo-n-n-dimethylpyridin-2-amine-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com